Isonitrinic acid F

Description

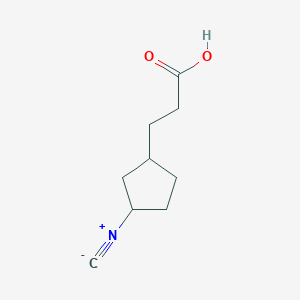

Isonitrinic acid F is a secondary metabolite belonging to the class of isonitrile antibiotics, first identified in Trichoderma species during antibiotic screening in 1982 . It is structurally characterized by the presence of an isonitrile group (-NC) and a carboxylic acid moiety, distinguishing it from non-acidic isonitrile derivatives like isonitrins A–D. This compound is produced alongside isonitrinic acid E and other isonitrins in specific Trichoderma strains, with production patterns correlating strongly with fungal species and intraspecific groups .

Properties

CAS No. |

83052-87-3 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-(3-isocyanocyclopentyl)propanoic acid |

InChI |

InChI=1S/C9H13NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h7-8H,2-6H2,(H,11,12) |

InChI Key |

HKRXZYVRWPLHPW-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1CCC(C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonitrinic acid F is typically obtained through fermentation processes involving specific strains of Trichoderma . The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques . The final product is obtained as needle-like crystals .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Trichoderma. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield . The compound is then extracted and purified using industrial-scale chromatography .

Chemical Reactions Analysis

Related Structural Analogs

While Isonitrinic acid F is not explicitly discussed, analogous compounds like isonitrinic acid E (PubChem CID 6448162) share structural motifs that may inform reactivity :

| Property | Isonitrinic Acid E |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Structure | Contains an isocyano group attached to a bicyclic framework |

| Key Functional Groups | Isocyano (–NC), carboxylic acid (–COOH) |

Nucleophilic Substitution (S_N2)

Isonitriles react with alkyl halides via backside attack, forming nitrilium ions that hydrolyze to substituted amides :

This mechanism enables synthesis of complex amides under mild conditions .

Multicomponent Reactions

Isonitriles participate in:

-

Ugi Reaction : Four-component coupling to form α-acyloxy amides .

-

Van Leusen Reaction : Formation of β-lactams from isonitriles, carbonyl compounds, and amines .

-

Passerini Reaction : Three-component synthesis of α-hydroxy amides .

Encapsulated Reactions

In self-assembled capsules (e.g., resorcinarene-based systems), isonitriles react faster with carboxylic acids due to:

-

Stabilization of transition states via confinement effects .

-

Lowered activation energy for α-addition and proton transfer steps .

Potential Reactions for this compound

Hypothetically, this compound (if structurally similar to isonitrinic acid E) could undergo:

-

Amide Formation : Reaction with alkyl halides via S_N2 to generate substituted amides .

-

Cycloadditions : Participation in [2+2] or [4+2] reactions due to the electron-rich isocyano group.

-

Biosynthetic Pathways : Copper-responsive biosynthesis, as seen in fungal isocyanide synthases .

Research Gaps and Limitations

-

Structural Data : No experimental or computational data on this compound’s reactivity.

-

Biosynthetic Context : Fungal isocyanide synthases (ICSs) are copper-responsive, but their role in acid F biosynthesis is unexplored .

-

Environmental Factors : Metal availability (e.g., copper) may regulate biosynthesis, as observed in Aspergillus fumigatus .

(Note: Citations refer to general isonitrile chemistry from the provided sources, as no direct data on this compound exists.)

Scientific Research Applications

Isonitrinic acid F has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity of isonitrile groups . In biology, it is investigated for its antimicrobial properties and potential use as an antibiotic . In medicine, it is being explored for its potential to treat bacterial and fungal infections . In industry, it is used in the development of new antimicrobial agents and as a biocontrol agent in agriculture .

Mechanism of Action

The mechanism of action of isonitrinic acid F involves the inhibition of key enzymes in bacterial and fungal cells . The isonitrile group interacts with the active sites of these enzymes, disrupting their function and leading to cell death . The compound also affects the integrity of the cell membrane, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Isonitrinic acid F shares structural homology with other fungal isonitrile derivatives. Below is a comparative analysis of key analogues:

Table 1: Comparison of Isonitrile Antibiotics

Key Differences and Research Findings

Biological Activity: this compound vs. Isonitrin A: While both exhibit antibacterial properties, isonitrin A shows stronger antifungal activity, likely due to its non-polar structure enhancing membrane penetration . This compound’s carboxylic acid group may limit its uptake in hydrophobic fungal cell walls but improves solubility for systemic applications . this compound vs. Xanthocillin: Xanthocillin’s dimeric structure confers broader activity against Gram-positive bacteria, whereas this compound is more effective against Gram-negative strains, as observed in Trichoderma-pathogen interaction studies .

Biosynthetic Pathways: this compound and E are synthesized via isonitrile synthase (ICS) enzymes in Trichoderma, while xanthocillin production in Aspergillus involves hybrid ICS-NRPS (non-ribosomal peptide synthetase) systems . This difference explains variations in structural complexity and yield .

Ecological Roles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.